Methyl 2-({[1-(1,3-benzodioxol-5-yl)ethyl]carbamothioyl}amino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
Overview
Description
Methyl 2-({[1-(1,3-benzodioxol-5-yl)ethyl]carbamothioyl}amino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound featuring a thiophene ring, a benzodioxole moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[1-(1,3-benzodioxol-5-yl)ethyl]carbamothioyl}amino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene ring, followed by the introduction of the benzodioxole moiety and other functional groups. Common reagents used in these reactions include thionyl chloride, dimethylamine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the benzodioxole moiety.
Reduction: Reduction reactions can target the carbonyl groups and other reducible functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for drug design and development.
Medicine
In medicinal chemistry, the compound could be explored for its pharmacological properties. Its potential as a therapeutic agent for various diseases, including cancer and infectious diseases, could be investigated.
Industry
In the industrial sector, the compound might find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Methyl 2-({[1-(1,3-benzodioxol-5-yl)ethyl]carbamothioyl}amino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-({[1-(1,3-benzodioxol-5-yl)ethyl]carbamothioyl}amino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
- 1,3-Benzodioxole derivatives
- Thiophene-based compounds
Uniqueness
What sets this compound apart is its combination of a benzodioxole moiety with a thiophene ring and multiple functional groups. This unique structure provides a versatile platform for various chemical modifications and applications.
Properties
IUPAC Name |
methyl 2-[1-(1,3-benzodioxol-5-yl)ethylcarbamothioylamino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-10-15(19(25)26-5)17(30-16(10)18(24)23(3)4)22-20(29)21-11(2)12-6-7-13-14(8-12)28-9-27-13/h6-8,11H,9H2,1-5H3,(H2,21,22,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POOPZXRWKWBRNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=S)NC(C)C2=CC3=C(C=C2)OCO3)C(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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